N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-fluorobenzamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-fluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a cyano group, two methyl groups, a thiophene ring, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with 3-cyano-4,5-dimethylthiophene-2-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or fluorine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiophenes.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methoxybenzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide
- 2-Chloro-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide
Uniqueness
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H11FN2OS |
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Molecular Weight |
274.32 g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-fluorobenzamide |
InChI |
InChI=1S/C14H11FN2OS/c1-8-9(2)19-14(12(8)7-16)17-13(18)10-4-3-5-11(15)6-10/h3-6H,1-2H3,(H,17,18) |
InChI Key |
QEQRBMUQUKQJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)F)C |
Origin of Product |
United States |
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